2-Methyl-1-(4-methylbenzoyl)piperidine

Description

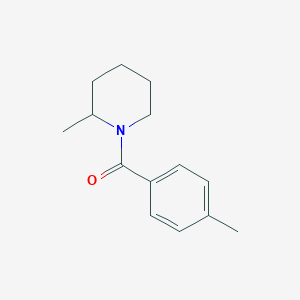

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-6-8-13(9-7-11)14(16)15-10-4-3-5-12(15)2/h6-9,12H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKWTIWBSBCFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 4 Methylbenzoyl Piperidine and Its Analogues

General Approaches to N-Acylated Piperidine (B6355638) Synthesis

The synthesis of N-acylated piperidines is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this privileged structural motif. nih.gov These approaches can be broadly categorized into two main strategies: the acylation of a pre-formed piperidine ring and the construction of the piperidine ring with the acyl group already incorporated or introduced during the cyclization process.

Commonly, the acylation of a secondary amine, such as a substituted piperidine, is achieved using an acylating agent like an acid chloride or an acid anhydride in the presence of a base. nih.gov This straightforward method is widely applicable and benefits from the commercial availability of a diverse range of piperidines and acylating agents. For instance, N-acylation of sulfonamides has been achieved using acid anhydrides under acidic conditions or with Lewis acid catalysis. nih.gov

Alternative strategies focus on the formation of the piperidine ring itself. Cyclization reactions are a powerful tool in this regard. For example, the hydrogenation of substituted pyridines is a well-established method for producing the corresponding piperidines. asianpubs.org Additionally, intramolecular reactions such as the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds can provide substituted piperidines.

Specific Synthetic Pathways for 2-Methyl-1-(4-methylbenzoyl)piperidine

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of the 2-methylpiperidine (B94953) ring followed by its acylation.

Strategic Reactions for Piperidine Ring Formation (e.g., cyclization reactions, aza-Michael addition)

A primary and industrially viable method for the synthesis of 2-methylpiperidine is the catalytic hydrogenation of 2-methylpyridine (also known as α-picoline). This reaction typically employs a platinum(IV) oxide (PtO2) catalyst in a solvent such as glacial acetic acid under hydrogen pressure. asianpubs.org The use of acetic acid as a solvent can enhance the catalytic activity and reduce the poisoning of the catalyst by the pyridine derivative. asianpubs.org A general procedure involves stirring a solution of 2-methylpyridine in acetic acid with a catalytic amount of PtO2 under a hydrogen atmosphere (e.g., 70 bar) for several hours. asianpubs.org After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified.

| Starting Material | Catalyst | Solvent | Pressure (H2) | Reaction Time | Product | Yield |

| 2-Methylpyridine | PtO2 | Glacial Acetic Acid | 70 bar | 4-6 h | 2-Methylpiperidine | High |

This table presents a representative example of the catalytic hydrogenation of 2-methylpyridine.

Another strategic approach to forming substituted piperidine rings is the intramolecular aza-Michael addition. This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound within the same molecule. While not a direct route to 2-methylpiperidine itself, this methodology is valuable for constructing more complex piperidine derivatives and highlights the diversity of cyclization strategies available to organic chemists.

Introduction of the 4-Methylbenzoyl Moiety via Acylation Strategies

Once 2-methylpiperidine is obtained, the 4-methylbenzoyl group is introduced via an acylation reaction. The most common and efficient method for this transformation is the reaction of 2-methylpiperidine with 4-methylbenzoyl chloride (p-toluoyl chloride) in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction.

The reaction is generally carried out in an inert aprotic solvent such as dichloromethane or diethyl ether at room temperature or slightly below. The 2-methylpiperidine is dissolved in the solvent, and the base is added, followed by the slow addition of 4-methylbenzoyl chloride. After the reaction is complete, a standard aqueous workup is performed to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification of the product, this compound, typically by column chromatography or distillation. An optimized synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involved N-acylation with propionyl chloride, demonstrating the general applicability of this approach. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Methylpiperidine | 4-Methylbenzoyl chloride | Triethylamine | Dichloromethane | This compound |

This table outlines the key components for the acylation of 2-methylpiperidine.

Regioselective Functionalization at the Piperidine C-2 Position

While the primary synthesis of the target compound starts with 2-methylpiperidine, an alternative conceptual approach involves the regioselective introduction of the methyl group at the C-2 position of a pre-acylated piperidine ring. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for such transformations. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions have been used for the functionalization of N-Boc-piperidine at the C-2 position. nih.gov This strategy relies on the directing effect of the N-acyl group and the use of a suitable catalyst to achieve high regioselectivity. While direct C-H methylation of N-(4-methylbenzoyl)piperidine has not been explicitly detailed, this approach represents a cutting-edge strategy for the synthesis of related analogues. The site selectivity of such functionalizations can often be controlled by the choice of catalyst and the nature of the amine protecting group. nih.gov

Novel Synthetic Routes and Considerations for Scalability and Efficiency

For the large-scale synthesis of this compound, efficiency and cost-effectiveness are paramount. The catalytic hydrogenation of 2-methylpyridine is a highly scalable process, often utilized in industrial settings. researchgate.net The catalyst, although containing a precious metal, can often be recovered and reused, which is a key consideration for sustainable manufacturing.

Recent advances in synthetic methodology aim to improve the efficiency and environmental footprint of such syntheses. For example, the development of more active and robust hydrogenation catalysts can lead to lower catalyst loadings and milder reaction conditions. Furthermore, flow chemistry techniques are increasingly being employed to enhance the safety, efficiency, and scalability of chemical processes, including hydrogenations and acylations.

Derivatization Strategies for Structural Modification and Diversification of the Scaffold

The this compound scaffold offers multiple points for structural modification, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery.

Modification of the 4-Methylbenzoyl Moiety: The aromatic ring of the 4-methylbenzoyl group can be further functionalized through various electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts reactions could introduce additional substituents, altering the electronic and steric properties of this part of the molecule. The methyl group itself could also be a handle for further transformations.

Modification of the Piperidine Ring: The piperidine ring can be functionalized at positions other than C-2. As discussed, C-H activation methodologies can potentially be employed to introduce substituents at the C-3 or C-4 positions. nih.gov Furthermore, the existing methyl group at the C-2 position could potentially be further elaborated.

Structural Elucidation and Conformational Analysis of 2 Methyl 1 4 Methylbenzoyl Piperidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity, functional groups, and molecular mass of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 2-Methyl-1-(4-methylbenzoyl)piperidine is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on its constituent parts and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the two methyl groups. The protons on the p-substituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring would exhibit complex multiplets in the upfield region (δ 1.4–2.8 ppm) due to spin-spin coupling and conformational dynamics. The methyl group attached to the benzene ring would produce a sharp singlet around δ 2.4 ppm, while the methyl group on the piperidine ring would appear as a doublet due to coupling with the adjacent proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the chemically distinct carbon atoms. For this compound, 14 distinct signals would be anticipated in a completely asymmetric environment. Key predicted shifts include the carbonyl carbon (C=O) at the low-field end of the spectrum (δ 160-180 ppm). researchgate.net The aromatic carbons would resonate in the δ 125-140 ppm range. The carbons of the piperidine ring and the two methyl groups would appear in the upfield region (δ 15-60 ppm). researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

| Carbonyl (C=O) | - | 165-175 |

| Aromatic C-H | 7.1-7.4 (d, 2H), 7.3-7.6 (d, 2H) | 125-145 |

| Piperidine C-H (ring) | 1.4-4.8 (m) | 20-60 |

| Benzoyl-CH₃ | ~2.4 (s, 3H) | ~21 |

| Piperidine-CH₃ | ~1.2 (d, 3H) | ~18 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several key absorption bands. The most prominent would be a strong absorption corresponding to the C=O (amide) stretching vibration, typically found in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected in the 1250-1350 cm⁻¹ region. The presence of C=C stretching bands in the 1450-1600 cm⁻¹ range would further confirm the aromatic ring. nih.gov

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The molecular formula of this compound is C₁₄H₁₉NO, giving it a monoisotopic mass of approximately 217.1467 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.

The fragmentation of the molecule under electron ionization (EI) is predictable. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group and the piperidine nitrogen (alpha-cleavage).

Acylium Ion Formation: Cleavage of the amide C-N bond would lead to the formation of a stable 4-methylbenzoyl (toluoyl) acylium ion, which would produce a strong peak at m/z 119.

Piperidine Ring Fragmentation: The charge may also be retained by the piperidine portion, leading to a 2-methylpiperidine (B94953) radical cation (m/z 98). Further fragmentation of the piperidine ring would result in the loss of alkyl radicals, leading to characteristic peaks. For instance, the fragmentation of 2-methylpiperidine typically shows a base peak at m/z 84, resulting from the loss of a methyl radical. nist.govnist.gov

Plausible Mass Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structure |

| 217 | Molecular Ion [M]⁺ | [C₁₄H₁₉NO]⁺ |

| 119 | 4-Methylbenzoyl Cation | [CH₃C₆H₄CO]⁺ |

| 98 | 2-Methylpiperidine Radical Cation | [C₆H₁₂N]⁺ |

| 84 | Loss of CH₃ from piperidine fragment | [C₅H₁₀N]⁺ |

X-ray Crystallography Studies for Solid-State Structure Determination

In the solid state, the six-membered piperidine ring is expected to adopt a stable chair conformation , similar to cyclohexane, to minimize angular and torsional strain. nist.govacs.orgresearchgate.net This conformation is consistently observed in the crystal structures of related piperidine derivatives. acs.orgresearchgate.net

A critical structural feature of this compound is the influence of the N-acyl group on the conformation. Due to the conjugation of the nitrogen lone pair with the adjacent carbonyl group, the amide C-N bond possesses partial double-bond character. This planarity creates a pseudoallylic system. This pseudoallylic strain forces the substituent at the 2-position of the piperidine ring into an axial orientation to minimize steric repulsion. Theoretical calculations on N-acylpiperidines with a 2-substituent have shown that the axial orientation is significantly favored over the equatorial one.

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. In this compound, the absence of strong hydrogen bond donors (like N-H or O-H) means that the crystal packing will be directed by weaker interactions.

It is highly probable that weak C-H···O hydrogen bonds play a significant role in the crystal architecture. These interactions would occur between the oxygen atom of the carbonyl group (acting as a hydrogen bond acceptor) and various C-H groups from the piperidine ring, the methyl groups, or the aromatic ring (acting as donors). Similar C-H···O interactions are crucial in the packing of other N-acyl piperidine structures.

Influence of Substituents on Overall Molecular Geometry

The piperidine ring, in its lowest energy state, typically adopts a chair conformation. However, the introduction of a bulky N-acyl group like 4-methylbenzoyl leads to substantial electronic and steric effects. The lone pair of the piperidine nitrogen participates in resonance with the carbonyl group of the benzoyl moiety. This conjugation imparts a partial double-bond character to the C-N amide bond, resulting in a more planar geometry around the nitrogen atom. nih.govresearchgate.net

A critical factor governing the geometry of this compound is the phenomenon known as pseudoallylic strain, also referred to as A(1,3) strain. nih.gov This strain arises from the steric interaction between a substituent at the 2-position of the piperidine ring and the N-acyl group. Due to the increased sp2 hybridization of the nitrogen and the resulting planarity of the amide group, significant steric hindrance occurs between the 2-methyl group and the carbonyl oxygen when the methyl group is in the equatorial position. nih.gov To alleviate this steric clash, the 2-methyl group strongly prefers to occupy the axial position. This axial orientation is in contrast to what is typically observed for monosubstituted cyclohexanes, where an equatorial position is favored to minimize 1,3-diaxial interactions. For N-acylpiperidines, the pseudoallylic strain favoring the axial conformer is the dominant interaction. nih.gov

The interplay of these substituent effects leads to a well-defined conformational preference for this compound, which is summarized in the table below.

| Substituent | Influence on Molecular Geometry | Key Physicochemical Principle |

| 1-(4-methylbenzoyl) group | Induces partial planarity at the piperidine nitrogen. Restricts rotation around the N-C(O) bond. | Amide Resonance |

| 2-methyl group | Strongly favors an axial orientation on the piperidine chair. | Pseudoallylic Strain (A(1,3) strain) |

| 4-methyl group (on benzoyl) | Exerts a minor electronic effect on the benzoyl ring. | Inductive Effect |

The preference for the axial conformation of the 2-methyl group has been substantiated by computational studies on similar N-acylpiperidines. These studies indicate that the axial conformer can be significantly more stable than the equatorial conformer, with energy differences that can be as high as several kcal/mol. nih.gov For instance, in the related compound 1-(2-methyl-1-piperidyl)ethanone, the axial conformer is favored by a Gibbs free energy difference (ΔG) of -3.2 kcal/mol. nih.gov This strong conformational locking has significant implications for the molecule's shape and how it can interact with other molecules.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy landscape.

DFT calculations are a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. By employing a functional like B3LYP with a basis set such as 6-311++G(d,p), one can calculate key structural parameters. researchgate.net For 2-Methyl-1-(4-methylbenzoyl)piperidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The geometry is influenced by the steric hindrance of the methyl group at the 2-position of the piperidine (B6355638) ring and the electronic nature of the 4-methylbenzoyl group attached to the nitrogen atom. The amide bond connecting the piperidine and benzoyl moieties is expected to have some double-bond character, leading to a degree of planarity.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Typical length for a carbonyl double bond in an amide. |

| C-N (Amide) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance. |

| Piperidine Ring Conformation | Chair | The most stable conformation for a six-membered ring. |

| Energy of Optimized Structure | -X Hartrees | The calculated total electronic energy at the minimum energy geometry. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding a molecule's chemical reactivity. researchgate.netmdpi.com The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluoyl ring system, while the LUMO might be distributed over the carbonyl group and the aromatic ring. From these energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity profile. nih.gov

| Descriptor | Formula | Hypothetical Value | Significance |

|---|---|---|---|

| EHOMO | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.65 eV | Measures resistance to change in electron distribution. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting sites for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. For this molecule, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Electron-deficient regions (positive potential), prone to nucleophilic attack, are shown in blue and would likely be found around the hydrogen atoms of the piperidine ring. nih.gov

Understanding where a molecule is most likely to be protonated is crucial, especially for its behavior in biological systems. Theoretical studies can calculate the proton affinity of different basic sites within the molecule. For this compound, the two primary sites for protonation are the carbonyl oxygen and the piperidine nitrogen. However, the nitrogen atom's lone pair is involved in amide resonance, significantly reducing its basicity. Therefore, calculations would likely confirm that the carbonyl oxygen is the most favorable site for protonation. Theoretical calculations can determine the relative energies of the different protonated forms in various solvents, providing insight into the most stable protonated species under different conditions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Molecular docking simulations could be used to investigate the interaction of this compound with various biological targets, such as G-protein coupled receptors or enzymes where piperidine-based structures are known to bind. The simulation would place the molecule into the binding site of a target protein in multiple possible conformations and score them based on binding energy.

A plausible binding mode might involve hydrogen bonding between the molecule's carbonyl oxygen and a hydrogen bond donor residue (e.g., serine, threonine) in the receptor's active site. The aromatic p-toluoyl group could form hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, while the piperidine ring could fit into a hydrophobic pocket. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger predicted binding. researchgate.net

Identification of Key Interacting Residues within Receptor Binding Pockets

Although no specific studies detailing the binding of this compound to a particular receptor have been published, molecular docking simulations are a standard method to predict these interactions. This technique involves placing the ligand (in this case, this compound) into the three-dimensional structure of a target receptor's binding site to determine the most stable binding pose and the corresponding binding affinity.

For a compound like this compound, key interactions would likely involve:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) within a receptor pocket.

Hydrophobic Interactions: The methyl groups on both the piperidine and benzoyl rings, as well as the aromatic rings themselves, would be expected to form hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic tolyl group could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

A hypothetical docking study of this compound into a generic receptor active site might reveal the following key interacting residues:

| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |

| Hydrogen Bonding | Serine (SER), Threonine (THR) | Carbonyl oxygen |

| Hydrophobic | Leucine (LEU), Valine (VAL) | Methyl group on piperidine ring |

| Hydrophobic | Isoleucine (ILE), Alanine (ALA) | Methyl group on benzoyl ring |

| Pi-Pi Stacking | Phenylalanine (PHE), Tyrosine (TYR) | Tolyl group |

This table is illustrative and based on general principles of molecular interactions. Actual interacting residues would be specific to the target receptor.

Molecular Dynamics Simulations for Conformational Dynamics and Stability Assessment

Molecular dynamics (MD) simulations provide a means to observe the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a target receptor. While no MD simulation studies have been specifically published for this compound, such a study would be invaluable for understanding its behavior in a biological environment.

An MD simulation would typically involve placing the ligand-receptor complex in a simulated aqueous environment and calculating the forces between atoms over a set period. The resulting trajectory would reveal:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time would indicate the stability of the binding pose. A stable RMSD suggests a well-docked and stable complex.

Flexibility of the Ligand: The root-mean-square fluctuation (RMSF) of individual atoms in this compound would highlight which parts of the molecule are more flexible. For instance, the tolyl group might exhibit greater rotational freedom compared to the more constrained piperidine ring.

Persistence of Interactions: MD simulations can track the duration of specific interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. This helps to distinguish transient interactions from stable, key binding determinants.

In Silico Prediction Methodologies for Pharmacological Potential

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for assessing its drug-likeness and potential for development. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, a typical in silico ADMET prediction might include the parameters shown in the table below. It is important to note that these are hypothetical values based on the general characteristics of similar molecules and would need to be confirmed by experimental studies.

| Property | Predicted Value/Characteristic | Implication for Pharmacological Potential |

| Absorption | ||

| Lipinski's Rule of Five | Likely Compliant | Good oral bioavailability potential |

| Caco-2 Permeability | Moderately Permeable (Predicted) | Reasonable intestinal absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | Potential for CNS activity, depending on specific transporter interactions |

| Plasma Protein Binding | High (Predicted) | May affect the free concentration of the drug available for therapeutic action |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |

| Excretion | ||

| Renal Excretion | Minor pathway (Predicted) | Primarily cleared through metabolism |

| Toxicity | ||

| hERG Inhibition | Possible | Potential for cardiotoxicity, a common liability for piperidine-containing compounds |

| Ames Test | Likely Negative | Low potential for mutagenicity |

The data in this table is for illustrative purposes only and does not represent experimentally verified results for this compound.

Structure Activity Relationship Sar Investigations of 2 Methyl 1 4 Methylbenzoyl Piperidine and Its Analogues

Impact of Substitutions on the Piperidine (B6355638) Ring System

The piperidine ring is a foundational scaffold in numerous pharmacologically active compounds. nih.govmdpi.com Its conformation and substitution pattern are critical determinants of a molecule's interaction with biological targets. Modifications to this ring system, including the position and stereochemistry of substituents, can profoundly alter biological potency and selectivity. biomedpharmajournal.orgbiointerfaceresearch.com

Positional Isomerism and Stereochemical Effects at C-2 on Biological Activity

The placement of a methyl group on the piperidine ring introduces a chiral center and can significantly influence the compound's biological profile through steric and conformational effects. The position of this methyl group—whether at C-2, C-3, or C-4—is a key factor in its interaction with target proteins.

Research on related piperidine derivatives suggests that the proximity of the methyl group to the nitrogen atom, as in the case of a C-2 substitution, can introduce steric hindrance that affects the rate of certain reactions, such as Fmoc group removal in peptide synthesis, where reactivity follows the order 4-methyl- > 3-methyl- > 2-methyl-piperidine. researchgate.net This steric effect at the C-2 position can also influence the binding affinity for specific biological targets. For instance, in a series of SCD-1 inhibitors, a derivative featuring a methyl group at the 2-position of the benzoylpiperidine moiety was identified as a highly active compound. mdpi.com

Furthermore, the introduction of a methyl group creates a stereocenter, meaning the compound can exist as different enantiomers (R and S). The stereochemistry of the C-2 position is often crucial for biological activity. Studies on other chiral piperidines, such as fentanyl analogs with a 3-methyl substitution, have shown that different stereoisomers can have vastly different potencies and receptor selectivities. wikipedia.org For 2-Methyl-1-(4-methylbenzoyl)piperidine, the (R) and (S) enantiomers would orient the methyl group differently in three-dimensional space, which could lead to differential binding at a receptor site. One enantiomer might fit optimally into a hydrophobic pocket of a receptor, enhancing potency, while the other might experience steric clashes, reducing or abolishing activity.

Table 1: Hypothetical Impact of C-2 Methyl Positional Isomerism and Stereochemistry on Receptor Binding Affinity (Illustrative)

| Compound | Piperidine Substitution | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

| Analog A | 4-Methyl | - | 50 |

| Analog B | 3-Methyl | Racemic | 75 |

| Analog C | 2-Methyl | Racemic | 120 |

| This compound | 2-Methyl | (S)-enantiomer | 85 |

| This compound | 2-Methyl | (R)-enantiomer | 250 |

| Note: This table is for illustrative purposes to demonstrate potential SAR principles and does not represent actual experimental data. |

Influence of Modifications at Other Piperidine Ring Positions

While the focus is on the C-2 methyl derivative, understanding the impact of substitutions at other positions of the piperidine ring provides a broader SAR context. Research on various piperidine-containing compounds has shown that modifications at the C-3 and C-4 positions are also critical for activity.

Role of the N-Acyl Moiety in Biological Potency and Selectivity

The N-acyl group, in this case, the 4-methylbenzoyl moiety, plays a pivotal role in defining the pharmacological properties of the molecule. It can influence binding affinity, selectivity, and pharmacokinetic properties.

Systematic Alterations of the 4-Methylbenzoyl Group (e.g., para-fluorobenzoyl moiety)

The substitution pattern on the benzoyl ring is a common site for modification in medicinal chemistry to fine-tune a compound's properties. The 4-methylbenzoyl group in the parent compound can be compared to other para-substituted analogs, such as the widely studied para-fluorobenzoyl moiety. The 4-(p-fluorobenzoyl)piperidine fragment is a crucial component in several drugs, contributing to their binding at specific receptors. nih.gov

The replacement of the methyl group with a fluorine atom introduces significant changes in the electronic properties of the phenyl ring. Fluorine is a highly electronegative atom that acts as a weak electron-withdrawing group through induction, while the methyl group is weakly electron-donating. This alteration can affect the interaction of the benzoyl moiety with the target protein. For instance, the fluorine atom's ability to participate in hydrogen bonding or other polar interactions can lead to enhanced binding affinity. In some cases, the para-fluoro substitution has been linked to improved metabolic stability.

Table 2: Comparison of Hypothetical Biological Activity with Alterations to the para-Substituent of the Benzoyl Group (Illustrative)

| Compound | para-Substituent | Receptor Activity (IC50, µM) |

| This compound | -CH₃ | 5.2 |

| Analog D | -H | 8.1 |

| Analog E | -F | 1.5 |

| Analog F | -Cl | 2.3 |

| Analog G | -OCH₃ | 6.8 |

| Note: This table is for illustrative purposes to demonstrate potential SAR principles and does not represent actual experimental data. |

Electronic and Steric Effects of Phenyl Ring Substituents

The electronic nature and size of the substituent on the phenyl ring can have a profound impact on the molecule's biological activity.

Electronic Effects: The electron-donating nature of the 4-methyl group increases the electron density of the aromatic ring. In contrast, electron-withdrawing groups, such as a nitro or cyano group, would decrease it. These electronic modifications can influence the strength of π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. Studies on related N-aroylmethylimidazoles have shown that the nature of the substituent on the aroyl moiety can affect the reaction pathways and yields, highlighting the importance of electronic effects. mdpi.com

Steric Effects: The size of the substituent (steric bulk) is another critical factor. A small methyl group is generally well-tolerated. However, replacing it with a larger group, such as a tert-butyl group, could lead to a decrease in activity due to steric clashes with the receptor site. researchgate.net Conversely, in some cases, a larger substituent might be beneficial if it can occupy a specific hydrophobic pocket. The interplay between steric and electronic effects is complex and target-dependent. For instance, research on aryl radical reactions has demonstrated that steric hindrance from an ortho substituent can decrease reaction rates. rsc.org

Influence of the Carbonyl Linker on Molecular Recognition

The carbonyl group of the N-acyl moiety serves as a critical linker between the piperidine ring and the benzoyl group. It is not merely a spacer but an active participant in molecular recognition. The oxygen atom of the carbonyl group is a hydrogen bond acceptor, which can form a crucial hydrogen bond with a hydrogen bond donor residue (e.g., the amide backbone or a polar side chain of an amino acid) in a protein's binding site. nih.gov This interaction can be a key anchoring point that helps to orient the molecule correctly for optimal binding.

The rigidity of the amide bond also plays a role in restricting the conformational freedom of the molecule, which can be entropically favorable for binding. The planarity of the amide group influences the relative orientation of the piperidine and benzoyl rings. Studies on the hydrolysis of N-acylimidazoles have shown that steric effects on the acyl group can influence the ease of C-N bond breaking, suggesting that the environment around the carbonyl linker is critical for its reactivity and interactions. nih.gov

Correlation of Specific Structural Features with Observed Biological Activities

The biological activity of 1-benzoylpiperidine (B189436) derivatives can be significantly modulated by substitutions on both the piperidine and the benzoyl rings. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on analogous compounds.

Influence of Substitution on the Piperidine Ring:

The introduction of a methyl group at the 2-position of the piperidine ring, as in this compound, introduces a chiral center and steric bulk adjacent to the amide nitrogen. This can have several consequences for biological activity:

Receptor Binding and Selectivity: The stereochemistry and size of the substituent at the 2-position can influence the orientation of the molecule within a receptor's binding pocket. This can lead to enhanced or diminished affinity and can also be a determinant of selectivity for different receptor subtypes. For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives, methyl substitution on the piperidine ring was found to be a key factor in determining affinity and selectivity for σ₁ and σ₂ receptors. nih.gov Specifically, a 4-methyl substituent led to the most potent σ₁ ligand, while a 3,3-dimethyl substitution conferred the highest selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov This suggests that the position and nature of alkyl substitution on the piperidine ring are critical for fine-tuning receptor interactions.

Metabolic Stability: The presence of a methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism, such as oxidation of the piperidine ring.

Influence of Substitution on the Benzoyl Moiety:

The nature and position of substituents on the benzoyl ring are also critical determinants of biological activity. The 4-methyl group in this compound is a key feature.

Electronic and Lipophilic Effects: The para-position on the benzoyl ring is often a critical interaction point with biological targets. The electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the substituent at this position can significantly impact binding affinity. In a study of benzylideneacetophenone derivatives, the presence of electron-donating groups at the para-position of both aromatic rings was found to enhance anti-inflammatory, antioxidant, and antiulcer activity. nih.gov

Steric Effects: The size of the substituent at the para-position can also play a role. In some cases, bulky substituents may be well-tolerated or even beneficial, while in others, they may lead to steric clashes with the receptor, thereby reducing activity. nih.gov

A study on benzoyl and cinnamoyl piperidine amides as tyrosinase inhibitors provides some concrete examples of how substitutions on the benzoyl ring affect activity. The following interactive data table summarizes the inhibitory activity (pIC₅₀) of a series of 1-benzoylpiperidine analogues against mushroom tyrosinase.

| Compound | Substituent (R) on Benzoyl Ring | pIC₅₀ (Monophenolase) |

|---|---|---|

| 5a | 4-OH | 4.70 |

| 5b | 3,4-diOH | 4.99 |

| 5c | 4-OCH₃ | 4.31 |

As the data indicates, the substitution pattern on the benzoyl ring significantly influences the tyrosinase inhibitory activity. The compound with a 3,4-dihydroxy substitution (5b) showed the highest potency, suggesting that these hydroxyl groups may be involved in key interactions with the enzyme's active site, possibly through hydrogen bonding or chelation of the copper ions. nih.gov The 4-hydroxy (5a) and 4-methoxy (5c) analogues exhibited slightly lower but still notable activity. nih.gov This highlights the sensitivity of the biological response to the electronic and hydrogen-bonding properties of the substituents on the benzoyl moiety.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern biological interactions.

The development of a QSAR model for a series of compounds like this compound analogues typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. The compounds in the dataset should have structural diversity to ensure the robustness of the model.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including:

Lipophilic parameters: such as logP (partition coefficient), which describes the hydrophobicity of the molecule.

Electronic parameters: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents, and energies of molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). nih.gov

Steric parameters: such as molar refractivity (MR) and Taft steric parameters (Es), which describe the size and shape of the molecule or its substituents.

Topological and 3D descriptors: which describe the connectivity of atoms and the three-dimensional shape of the molecule.

Model Building: Statistical methods are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity.

Partial Least Squares (PLS): A method that is useful when there are many and/or correlated descriptors.

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to build more complex, non-linear QSAR models.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques. This includes internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds that were not used in the model development (the test set).

Another QSAR study on a series of 3-(4-benzylpiperidin-1-yl)-propylamine congeners as CCR5 antagonists employed 3D-QSAR techniques like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA). nih.gov The best model from MSA highlighted the importance of the relative negative charge, with substituents having a high relative negative charge value showing better binding affinity. nih.gov

These examples demonstrate that QSAR models can provide valuable, quantitative insights into the SAR of piperidine-based compounds. By identifying the key molecular features that drive biological activity, these models can guide the design of new analogues of this compound with potentially improved therapeutic properties.

Biological Activity and Preclinical Mechanistic Studies in Vitro Focus

Modulation of Specific Receptor Systems

The interaction of benzoylpiperidine derivatives with various receptor systems highlights the structural importance of this scaffold in designing centrally active agents.

Interactions with Serotoninergic Receptors (e.g., 5-HT2A, 5-HT1A)

The benzoylpiperidine framework is a recurring motif in ligands targeting serotonin (B10506) receptors. nih.gov In particular, the 4-benzoylpiperidine structure is a key feature of potent antagonists of the 5-HT2A receptor. nih.gov For instance, the well-known 5-HT2A antagonists, ketanserin (B1673593) and altanserin, both contain a 4-(p-fluorobenzoyl)piperidine fragment, which is considered crucial for their high-affinity binding to the receptor. nih.gov

A study focused on developing dual-target inhibitors for Alzheimer's disease synthesized and evaluated a series of 1-benzoylpiperidine (B189436) derivatives for their activity at the serotonin transporter (SERT). One of the synthesized compounds, (4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidin-1-yl)(phenyl)methanone ) (Compound 12 ), demonstrated a binding affinity (Ki) for SERT, as detailed in the table below. mdpi.com

Engagement with Dopaminergic Receptors (e.g., D1, D2, D4)

The benzoylpiperidine scaffold is also prevalent in compounds designed to interact with dopamine (B1211576) receptors. nih.gov Often, these compounds are developed as "dual-target" ligands, aiming for a combined effect on both serotonin and dopamine systems, which can be beneficial in the treatment of certain psychiatric disorders. nih.gov While specific data for 2-Methyl-1-(4-methylbenzoyl)piperidine is unavailable, the general class of benzoylpiperidines has been explored for D2 receptor affinity. nih.gov

Orexin (B13118510) Receptor Binding and Functional Assays (e.g., orexin type 2 receptors)

No direct or analogous data for benzoylpiperidine derivatives at orexin receptors were identified in the conducted search.

Muscarinic Acetylcholine (B1216132) Receptor Subtype 1 (M1) Agonism

While specific data on M1 agonism for this compound is absent, the broader class of piperidine-containing compounds has been investigated for activity at muscarinic receptors. However, no direct evidence linking the simple benzoylpiperidine core to M1 agonism was found.

Sigma-1 Receptor Inhibition

The sigma-1 receptor is another target for which piperidine-containing structures have shown affinity. A study investigating dual histamine (B1213489) H3 and sigma-1 receptor ligands found that certain piperidine (B6355638) derivatives, in contrast to their piperazine (B1678402) counterparts, exhibited high affinity for the sigma-1 receptor. nih.gov For example, a specific N-substituted piperidine derivative demonstrated a high affinity for the σ1R with a Ki value of 3.64 nM. nih.gov This highlights the potential of the piperidine ring, a core component of the requested compound, to interact with the sigma-1 receptor.

Opioid Receptor Binding and Functional Modulation (e.g., µ-opioid receptor)

No specific binding or functional data for this compound or its close benzoylpiperidine analogs at the µ-opioid receptor were found in the available literature.

Interactive Data Table of Analog Compound Activity

The following table summarizes the limited available in vitro data for a related benzoylpiperidine analog.

| Compound Name | Receptor/Transporter | Assay Type | Value |

| (4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidin-1-yl)(phenyl)methanone | SERT | Binding Affinity (Ki) | 2.45 µM mdpi.com |

Enzyme Inhibition and Modulation Studies

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Its inhibition is a therapeutic strategy for a variety of disorders, including neurodegenerative diseases and cancer. researchgate.net The benzoylpiperidine scaffold, a structure analogous to this compound, has been identified as a promising base for the development of MAGL inhibitors. researchgate.net

Research into a class of benzylpiperidine-based MAGL inhibitors led to the identification of compounds that demonstrate potent, reversible, and selective inhibition of MAGL. researchgate.net The mechanism for some piperidine-based inhibitors, such as the piperidine carbamate (B1207046) JZL184, involves irreversible carbamoylation of the enzyme's serine nucleophile. nih.gov This covalent modification blocks the enzyme's active site, leading to an accumulation of 2-AG. nih.govnih.gov Studies on benzylpiperidine derivatives have highlighted the importance of the piperidine ring and the presence of two aromatic rings connected by a linker for MAGL inhibitory activity. researchgate.net The amide phenolic moiety in some benzoylpiperidine analogues has been shown to be crucial for MAGL inhibition, as it establishes a key hydrogen bond network with the active site residues E53 and H272. researchgate.net

The inhibition of MAGL elevates levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2, producing various physiological effects. nih.gov The development of selective MAGL inhibitors like JZL184 has provided valuable tools for studying the tissue-dependent roles of this enzyme in endocannabinoid metabolism. nih.gov

Analogues of this compound, specifically those based on a 1-benzylpiperidine (B1218667) structure, have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key strategy in the management of Alzheimer's disease.

Structure-activity relationship (SAR) studies on a series of 1-benzylpiperidine derivatives revealed that rigid analogues showed more potent anti-AChE activity. nih.gov For instance, replacing a flexible side chain with an indanone moiety sustained high inhibitory potency. nih.gov One of the most potent compounds identified in this class was 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), with an IC₅₀ value of 5.7 nM. nih.gov This compound also demonstrated high selectivity, with an affinity for AChE that was 1250 times greater than for butyrylcholinesterase. nih.gov

Another neurotoxicant, 1-methyl-4-phenylpyridinium ion (MPP+), which shares a piperidine-derived core, was found to inactivate AChE in a dose-dependent manner through a linear mixed-type inhibition. nih.gov The inhibition constant (Ki) for MPP+ was determined to be 0.197 mM. nih.gov This inactivation of AChE by MPP+ suggests a potential mechanism for neuronal dysfunction by increasing acetylcholine levels in the brain. nih.gov

Cellular Mechanisms of Action

Piperidine and its derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines in vitro. The stable nitroxide 4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL) was found to be more effective at inhibiting the growth of neoplastic cells than non-neoplastic cell lines. nih.gov Studies on MCF-7 breast cancer cells showed that TEMPOL induces irreversible cell damage after 24 hours, leading to apoptosis, which is characterized by DNA fragmentation and cell cycle arrest in the G1 and G2/M phases. nih.govresearchgate.net

Other piperidine-containing structures have also been evaluated. Benzenesulfonylguanidine derivatives containing a piperidine residue showed moderate antiproliferative effects, with IC₅₀ values around 40 μM against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines. sciforum.net The natural product Piperine, an amide containing a piperidine ring, also exhibits cytotoxic activity. psu.edu In contrast, the related compound Piplartine was generally more potent in the MTT assay, with IC₅₀ values ranging from 0.7 to 1.7 μg/ml. psu.edu These cytotoxic effects were not associated with membrane damage, suggesting a different mechanism of action. psu.edu

The table below summarizes the in vitro antiproliferative activity of various piperidine analogues.

The piperidine scaffold is a core component of many molecules exhibiting antimicrobial properties. biomedpharmajournal.org Synthesized piperidine derivatives have been evaluated for their in vitro activity against a range of bacterial and fungal pathogens. researchgate.net In one study, a series of novel piperidine derivatives were tested, with compound 6 (structure not specified) showing the strongest inhibitory activity against seven different bacteria. researchgate.net However, these same compounds showed no activity against the fungal species Fusarium verticillioides, Candida utilis, and Penicillium digitatum. researchgate.net Some derivatives did show varied inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Another study focused on piperidin-4-one derivatives, which are known to possess bactericidal and fungicidal properties. biomedpharmajournal.org A novel series of oxazolidinones incorporating a piperidine ring was synthesized and tested against resistant strains of Gram-positive and Gram-negative bacteria. nih.gov Compound 12a from this series, which features an exo-cyanoethylidene group on the piperidine ring, was found to be two to three times more potent than the antibiotic linezolid (B1675486) against penicillin-resistant Staphylococcus pneumoniae and Staphylococcus agalactiae. nih.gov

The table below presents the antimicrobial activity of selected piperidine-related compounds.

Certain piperidine derivatives have been evaluated for their antioxidant properties, primarily through their capacity to scavenge free radicals. researchgate.net One common method for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov In a study of six novel piperidine derivatives, all compounds tested showed antioxidant potential greater than 49% at a concentration of 1 mg/ml. researchgate.net Compound 8 (structure not specified) demonstrated the highest scavenging capacity at 78%, while compound 6 showed the lowest at 49%, compared to the control, Rutin, which had a 97% scavenging capacity at the same concentration. researchgate.net

The natural piperidine alkaloid, Piperine, has also been reported to possess antioxidant activities. psu.edu The antioxidant potential of such compounds is often attributed to their ability to act as free radical scavengers, which can prevent oxidative damage to cellular components. nih.gov For instance, the drug Edaravone, a pyrazolone (B3327878) derivative, functions as a potent free radical scavenger, preventing lipid peroxidation of cell membranes. nih.gov This mechanism highlights the therapeutic potential of compounds capable of mitigating oxidative stress.

Inhibition of Tubulin Alkylation and Microtubule Assembly (in vitro)

No published data is available to describe the effects of this compound on the alkylation of tubulin or the assembly of microtubules in in vitro settings.

In Vitro Assays for Biological Target Validation and Pathway Elucidation

There are no specific in vitro assays reported in the scientific literature for the biological target validation or pathway elucidation of this compound.

Future Research Directions and Academic Prospects

Rational Design and Synthesis of Next-Generation Analogues with Optimized Biological Profiles

The rational design of next-generation analogues of 2-Methyl-1-(4-methylbenzoyl)piperidine is a key focus for future research. This approach involves leveraging computational modeling and structure-activity relationship (SAR) data to predict how modifications to the molecule's structure will affect its biological activity. The goal is to create new compounds with improved potency, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of novel analogues include:

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety, such as the introduction of additional substituents or the modification of the methyl group at the 2-position, can influence the compound's interaction with its biological target. Stereoselective synthesis can be employed to create specific isomers with potentially different and more potent biological effects.

Substitution on the Benzoyl Ring: The 4-methyl group on the benzoyl ring is a prime site for modification. Replacing it with other functional groups, such as halogens, alkoxy groups, or nitro groups, can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced bioactivity.

Bioisosteric Replacement: The benzoylpiperidine fragment itself is considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov Further exploration of bioisosteric replacements for other parts of the molecule could lead to analogues with improved drug-like properties.

The synthesis of these rationally designed analogues will likely involve multi-step synthetic routes, potentially utilizing modern catalytic methods to achieve high yields and stereoselectivity.

| Analogue Design Strategy | Potential Outcome | Relevant Research Area |

| Piperidine Ring Modification | Enhanced target binding and selectivity | Stereoselective Synthesis, Medicinal Chemistry |

| Benzoyl Ring Substitution | Improved potency and pharmacokinetic profile | Structure-Activity Relationship (SAR) Studies |

| Bioisosteric Replacement | Enhanced drug-like properties | Bioisosterism, Drug Design |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

A significant frontier in understanding the biological effects of this compound and its analogues lies in the application of advanced "omics" technologies. nih.govnih.gov These high-throughput methods allow for a global analysis of cellular responses to a compound, providing a comprehensive view of its mechanism of action.

The primary omics technologies and their potential applications include:

Genomics: To identify any genetic predispositions that may influence an individual's response to the compound.

Transcriptomics: To study how the compound alters gene expression profiles within cells, revealing the pathways and biological processes that are affected.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing direct insight into the compound's impact on cellular function.

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a real-time snapshot of the metabolic state of the cell in response to the compound.

By integrating data from these different omics levels, researchers can construct a detailed picture of the compound's molecular targets and the downstream signaling cascades it modulates. This holistic approach is crucial for identifying potential off-target effects and for discovering novel therapeutic applications.

| Omics Technology | Information Gained | Application in Research |

| Genomics | Genetic basis of response | Pharmacogenomics |

| Transcriptomics | Changes in gene expression | Target identification and pathway analysis |

| Proteomics | Alterations in protein levels and modifications | Mechanistic studies and biomarker discovery |

| Metabolomics | Shifts in metabolic profiles | Understanding physiological effects |

Exploration of Novel Therapeutic Applications Based on Emerging Preclinical Findings

While the specific therapeutic applications of this compound are still under investigation, research on related benzoylpiperidine and piperidine derivatives suggests several promising avenues for exploration. The benzoylpiperidine scaffold is a privileged structure found in many bioactive small molecules with a wide range of therapeutic properties. nih.gov

Potential therapeutic areas for this compound and its analogues, based on the activities of similar compounds, could include:

Neuropsychiatric Disorders: The benzoylpiperidine framework is present in compounds targeting serotoninergic and dopaminergic receptors, suggesting potential applications in treating conditions like schizophrenia, depression, and anxiety. nih.gov

Cancer: Some benzoylpiperidine derivatives have demonstrated anti-cancer properties. nih.gov

Infectious Diseases: The piperidine ring is a common feature in various antimicrobial and antiviral agents.

Inflammatory Diseases: Certain piperidine derivatives have shown anti-inflammatory effects.

Emerging preclinical findings from in vitro and in vivo studies will be critical in guiding the exploration of these and other potential therapeutic uses. Detailed pharmacological profiling will be necessary to determine the specific biological targets and to establish a clear therapeutic rationale.

Development of Targeted Derivatization Strategies for Enhanced Bioactivity and Selectivity

Targeted derivatization is a powerful strategy for optimizing the pharmacological properties of a lead compound like this compound. This involves the chemical modification of the parent molecule to improve its bioactivity, selectivity, and pharmacokinetic profile.

Key approaches to targeted derivatization include:

Structure-Activity Relationship (SAR) Guided Modifications: As SAR data becomes available, specific regions of the molecule that are crucial for its biological activity can be identified. Derivatization efforts can then be focused on these regions to maximize potency and selectivity. For instance, studies on related compounds have shown that modifications to the benzoyl and piperidine rings can significantly impact activity.

Introduction of Pharmacophoric Features: Incorporating specific functional groups or structural motifs that are known to interact with particular biological targets can steer the compound's activity towards a desired therapeutic outcome.

Prodrug Strategies: The molecule can be chemically modified to create a prodrug that is inactive until it is metabolized in the body to the active form. This can be used to improve oral bioavailability, reduce side effects, and target specific tissues.

Through these targeted derivatization strategies, it is possible to generate a library of analogues of this compound, from which candidates with superior therapeutic potential can be selected for further development.

| Derivatization Strategy | Objective | Example |

| SAR-Guided Modification | Enhance potency and selectivity | Modifying substituents on the benzoyl ring based on activity data |

| Introduction of Pharmacophores | Target specific biological pathways | Adding a group known to bind to a particular enzyme active site |

| Prodrug Approach | Improve pharmacokinetic properties | Attaching a cleavable moiety to enhance absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.